molecular formula C10H13BrN2O B8468193 3-bromo-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

3-bromo-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Cat. No. B8468193
M. Wt: 257.13 g/mol
InChI Key: OFQYMKGZJWEJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-bromo-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

3-bromo-5-(oxan-4-yl)pyridin-2-amine

InChI

InChI=1S/C10H13BrN2O/c11-9-5-8(6-13-10(9)12)7-1-3-14-4-2-7/h5-7H,1-4H2,(H2,12,13)

InChI Key

OFQYMKGZJWEJLR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=C(N=C2)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine/acetonitrile solution (1.4 g, 7.85 mmol/30 mL) at 0-5° C. was added portionwise NBS (1.4 g, 7.85 mmol) with internal temperature controlled below 5° C. The resulting mixture was stirred at 0° C. for 1 hour 40 min. The reaction mixture was concentrated under reduced pressure, and the residue was triturated with dilute aqueous NaOH/H2O (1 g/30 mL). The solid suspension was collected via filtration. The filtercake was washed with ice cold water (˜10 mL), and the filtrates were combined, and extracted with EtOAc (20 mL). The EtOAc extract was washed with brine (20 mL), dried over Na2SO4, and concentrated. A light yellow solid was combined with the filter cake, and dried under high vacuum as crude 3-bromo-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine. LCMS (m/z) 257.1/259.1 (MH+) 0.39 min. 1H NMR (CDCl3) δ ppm 7.90 (d, J=1.6 Hz, 1H), 7.54 (d, J=2.0 Hz, 1H), 4.80 (br. s., 1H), 4.12-4.02 (m, 2H), 3.54-3.44 (m, 2H), 2.71-2.61 (m, 1H), 1.78-1.68 (m, 4H).
Name
5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine acetonitrile
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One

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